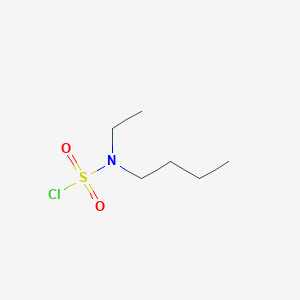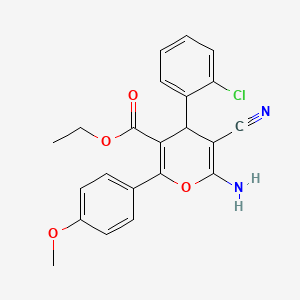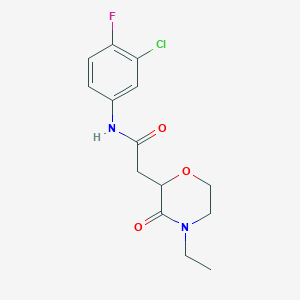
Butyl ethyl sulfamoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorure de butyl éthyl sulfamoyle est un composé organique de formule chimique C6H14ClNO2S. Il s'agit d'un dérivé de chlorure de sulfamoyle, ce qui signifie qu'il contient un groupe sulfamoyle (–SO2NH2) attaché à un groupe butyle et à un groupe éthyle. Ce composé est utilisé dans diverses réactions chimiques et a des applications dans différents domaines de la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le chlorure de butyl éthyl sulfamoyle peut être synthétisé par réaction de la butyl éthyl amine avec l'acide chlorosulfonique. La réaction a généralement lieu dans des conditions contrôlées pour assurer la formation correcte du groupe chlorure de sulfamoyle. La réaction générale est la suivante :
Butyl ethyl amine+Chlorosulfonic acid→Butyl ethyl sulfamoyl chloride+Hydrochloric acid
Méthodes de production industrielle
Dans les milieux industriels, la production de chlorure de butyl éthyl sulfamoyle implique l'utilisation de réacteurs à grande échelle et un contrôle précis des paramètres réactionnels tels que la température, la pression et les concentrations des réactifs. Le processus peut également impliquer des étapes de purification pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorure de butyl éthyl sulfamoyle subit diverses réactions chimiques, notamment :
Réactions de substitution : Il peut réagir avec des nucléophiles pour former des dérivés de sulfonamide.
Hydrolyse : En présence d'eau, il peut s'hydrolyser pour former du butyl éthyl sulfonamide et de l'acide chlorhydrique.
Oxydation et réduction : Il peut participer à des réactions d'oxydation et de réduction, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Nucléophiles : Les nucléophiles courants utilisés dans les réactions de substitution comprennent les amines et les alcools.
Conditions d'hydrolyse : L'hydrolyse a généralement lieu en solutions aqueuses, souvent dans des conditions acides ou basiques.
Agents oxydants et réducteurs : Divers agents oxydants et réducteurs peuvent être utilisés pour modifier l'état d'oxydation du composé.
Principaux produits formés
Dérivés de sulfonamide : Formés par des réactions de substitution avec des nucléophiles.
Butyl éthyl sulfonamide : Formé par hydrolyse.
Applications de recherche scientifique
Le chlorure de butyl éthyl sulfamoyle a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme réactif en synthèse organique pour introduire des groupes sulfamoyle dans les molécules.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les biomolécules.
Médecine : Recherché pour son utilisation potentielle dans le développement de produits pharmaceutiques et d'agents thérapeutiques.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action du chlorure de butyl éthyl sulfamoyle implique sa réactivité avec les nucléophiles et sa capacité à former des liaisons sulfonamide stables. Le composé peut interagir avec diverses cibles moléculaires, notamment les protéines et les enzymes, par le biais de liaisons covalentes.
Applications De Recherche Scientifique
Butyl ethyl sulfamoyl chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfamoyl groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of butyl ethyl sulfamoyl chloride involves its reactivity with nucleophiles and its ability to form stable sulfonamide bonds The compound can interact with various molecular targets, including proteins and enzymes, through covalent bonding
Comparaison Avec Des Composés Similaires
Composés similaires
- Chlorure de méthyl éthyl sulfamoyle
- Chlorure de butyl méthyl sulfamoyle
- Chlorure d'éthyl propyl sulfamoyle
Unicité
Le chlorure de butyl éthyl sulfamoyle est unique en raison de sa combinaison spécifique de groupes butyle et éthyle, qui peut influencer sa réactivité et ses interactions avec d'autres molécules. Cette unicité en fait un composé précieux pour des applications spécifiques en synthèse organique et en recherche scientifique.
Propriétés
Formule moléculaire |
C6H14ClNO2S |
|---|---|
Poids moléculaire |
199.70 g/mol |
Nom IUPAC |
N-butyl-N-ethylsulfamoyl chloride |
InChI |
InChI=1S/C6H14ClNO2S/c1-3-5-6-8(4-2)11(7,9)10/h3-6H2,1-2H3 |
Clé InChI |
LXHNLXVYSVNGAV-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CC)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,4S,5S)-5-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12122499.png)
![N-(3,4-dimethylphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122506.png)
![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![N-[2-(4-Fluoro-phenyl)-ethyl]-succinamic acid](/img/structure/B12122525.png)
![2-ethyl-N-[7-(4-fluorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12122532.png)






![2-[(Cyclopropylmethyl)amino]-2-methylpropan-1-ol](/img/structure/B12122577.png)

